molecular formula C7H13NO3 B2878152 2-Carbamoyl-4-methylpentanoic acid CAS No. 4431-58-7

2-Carbamoyl-4-methylpentanoic acid

Cat. No.: B2878152
CAS No.: 4431-58-7
M. Wt: 159.185
InChI Key: OFZZCQOGMPLZFA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Carbamoyl-4-methylpentanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-methylpentanoic acid with a suitable aminating agent under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs . The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

2-Carbamoyl-4-methylpentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions . The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Biological Activity

2-Carbamoyl-4-methylpentanoic acid is a compound of significant interest due to its unique structural properties and biological activities. This compound features a carbamoyl group attached to a branched-chain fatty acid backbone, which allows it to interact with various biological systems. Its molecular formula is C6H11NO2C_6H_{11}NO_2 with a molecular weight of approximately 159.185 g/mol. The compound's chiral nature makes it particularly relevant in the fields of medicinal chemistry and biochemistry.

Metabolic Pathways

Research indicates that this compound plays a role in metabolic pathways, particularly within Clostridium butyricum , a bacterium known for its ability to metabolize branched-chain amino acids. This metabolism can influence microbial pathways, which are essential for understanding its potential applications in biotechnology and metabolic engineering.

Drug Development Potential

Due to its structural similarities with amino acids, this compound may exhibit interactions that are relevant for drug development. Its unique reactivity and chirality can be exploited for designing novel therapeutic agents.

Case Study 1: Metabolism by Clostridium butyricum

A study focused on the metabolic capabilities of Clostridium butyricum highlighted how this bacterium utilizes this compound in its metabolic processes. The findings suggest that this compound could serve as a substrate for microbial fermentation, potentially leading to the production of valuable biochemicals.

Case Study 2: Synthesis and Characterization

Another investigation into the synthesis of this compound revealed its stability and reactivity under various conditions. The study characterized the compound's interactions with other biomolecules, providing insights into its potential applications as a building block in organic synthesis and medicinal chemistry.

Comparative Analysis of Similar Compounds

The following table summarizes some compounds that share structural features with this compound, highlighting their unique characteristics and biological activities:

Compound NameStructural FeaturesUnique Characteristics
2-Hydroxy-4-methylpentanoic AcidHydroxyl group at position 2Involved in branched-chain amino acid metabolism; metabolized by Clostridium butyricum
(R)-5-Acetoxy-4-methylpentanoic AcidAcetoxy group at position 5Key building block in natural product synthesis
Para-Aminobenzoic AcidAmino group at para positionUsed in folic acid synthesis; vitamin-like properties
N-carbamoyl Glutamic AcidCarbamoyl group attached to glutamic acidPotential protective effects against embryo implantation disorders

Implications for Future Research

The unique properties of this compound suggest various avenues for future research, particularly in the realms of:

  • Medicinal Chemistry : Exploring its potential as a therapeutic agent.
  • Biotechnology : Utilizing its metabolic pathways for bioprocessing applications.
  • Synthesis : Investigating its role as a chiral building block in asymmetric synthesis.

Properties

IUPAC Name

2-carbamoyl-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-4(2)3-5(6(8)9)7(10)11/h4-5H,3H2,1-2H3,(H2,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZZCQOGMPLZFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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